molecular formula C21H18N4O3 B560459 Nmdpef

Nmdpef

Cat. No.: B560459
M. Wt: 374.4 g/mol
InChI Key: XJIUMLVQBQKCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S29434 is a potent inhibitor of quinone reductase 2, an enzyme involved in the detoxification of natural quinones.

Properties

IUPAC Name

N-[2-(5-methoxy-1,6,11-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,10(15),11,13-heptaen-8-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-17-7-6-15-19(24-17)14(8-10-23-21(26)16-5-3-11-28-16)20-18-13(12-25(15)20)4-2-9-22-18/h2-7,9,11H,8,10,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIUMLVQBQKCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N3CC4=C(C3=C2CCNC(=O)C5=CC=CO5)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does NMDPEF interact with QR2 and what are the downstream effects of this interaction?

A1: this compound acts as a potent inhibitor of QR2, exhibiting nanomolar affinity for the enzyme. While the exact binding mechanism is not fully elucidated in the provided abstracts, studies indicate that this compound directly interacts with QR2, inhibiting its enzymatic activity. This inhibition subsequently reduces the generation of reactive oxygen species (ROS) typically produced by QR2 activity, thereby mitigating oxidative stress. Furthermore, inhibiting QR2 with this compound in astrocytes exposed to paraquat restored autophagic flux, a cellular process important for degrading damaged components and promoting cell survival.

Q2: What is the role of this compound in protecting against paraquat-induced toxicity?

A2: Research suggests that this compound exhibits an "antidote effect" against paraquat toxicity both in vitro and in vivo. This protective effect is attributed to its ability to inhibit QR2, a key enzyme involved in paraquat's mechanism of toxicity. By inhibiting QR2, this compound reduces the generation of ROS, thus preventing oxidative stress and subsequent cellular damage induced by paraquat. This protection was observed in astrocytes, which are critical for neuronal support, and indicates a potential therapeutic avenue for paraquat poisoning and neurodegenerative diseases involving oxidative stress.

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